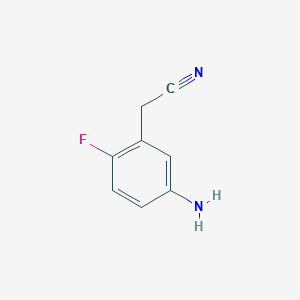

(5-Amino-2-fluoro-phenyl)-acetonitrile

Description

Contextualization within Aromatic Acetonitrile (B52724) Chemistry

Aromatic acetonitriles, characterized by a cyanomethyl group attached to an aromatic ring, are a significant class of compounds in organic chemistry. The nitrile group is a versatile functional group that can participate in a variety of chemical transformations. Acetonitrile itself is a common polar aprotic solvent and a building block in organic synthesis. wikipedia.org The phenylacetonitrile (B145931) backbone is found in numerous natural and synthetic compounds. thegoodscentscompany.com

The introduction of substituents onto the aromatic ring, as seen in (5-Amino-2-fluoro-phenyl)-acetonitrile, dramatically influences the molecule's electronic properties and reactivity. The fluorine atom, being highly electronegative, and the electron-donating amino group create a specific electronic environment that can direct further chemical modifications. The presence of fluorine in pharmaceutical compounds is known to often enhance metabolic stability and binding affinity. nih.gov

Significance in Organic Synthesis and Medicinal Chemistry Scaffolds

The true significance of this compound lies in its role as a scaffold for constructing more elaborate molecular architectures, particularly in the realm of medicinal chemistry. The amino and nitrile functionalities serve as handles for a wide array of chemical reactions. The amino group can be readily acylated, alkylated, or diazotized, allowing for the introduction of diverse substituents. The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or used in cycloaddition reactions to form heterocyclic rings.

This trifunctional nature makes it an attractive starting material for the synthesis of novel heterocyclic compounds, which are core structures in many pharmaceuticals. Nitrile-containing pharmaceuticals are prescribed for a wide range of medical conditions. nih.gov While specific drugs derived directly from this compound are not extensively documented in publicly available literature, its structural motifs are present in various biologically active molecules. The combination of the fluoro, amino, and acetonitrile groups provides a template that medicinal chemists can exploit to design molecules with specific therapeutic properties.

Evolution of Research Trajectories for this compound

Research into aromatic nitriles has a long history, but the focus on specifically substituted compounds like this compound is a more recent development, driven by the demands of modern drug discovery and materials science. Early research in this area often centered on the fundamental reactivity of the nitrile and amino groups.

More contemporary research trajectories have shifted towards the strategic use of such molecules as key intermediates in multi-step syntheses. The interest in fluorinated organic compounds has grown significantly over the past few decades due to the unique properties that fluorine imparts on molecules. nih.gov Consequently, research involving this compound and related compounds is increasingly focused on its incorporation into complex target molecules with potential biological activity. The evolution of synthetic methodologies, such as cross-coupling reactions, has further expanded the possibilities for modifying this versatile scaffold.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(5-amino-2-fluorophenyl)acetonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2/c9-8-2-1-7(11)5-6(8)3-4-10/h1-2,5H,3,11H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIECFZFULXKRTJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)CC#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Approaches for 5 Amino 2 Fluoro Phenyl Acetonitrile

Retrosynthetic Analysis and Key Precursors

A logical retrosynthetic analysis of (5-Amino-2-fluoro-phenyl)-acetonitrile suggests a few viable pathways. The primary disconnection breaks the carbon-carbon bond of the acetonitrile (B52724) group, leading to a cyanating agent and a substituted phenyl precursor. Another key disconnection involves the amino group, which can be introduced late in the synthesis, often via the reduction of a nitro group. This latter approach is generally more common and efficient.

This leads to the identification of 2-fluoro-5-nitrophenylacetonitrile as a key precursor. The synthesis of the target molecule can then be achieved by the reduction of the nitro functionality. Further retrosynthetic analysis of 2-fluoro-5-nitrophenylacetonitrile points to 2-fluoro-5-nitroaniline (B1294389) or a related halogenated derivative as a starting material. The introduction of the acetonitrile group can be accomplished through various cyanation methods.

A plausible retrosynthetic pathway is outlined below:

| Target Molecule | Key Disconnections | Precursors |

| This compound | C-NH2 bond (Reduction) | 2-fluoro-5-nitrophenylacetonitrile |

| 2-fluoro-5-nitrophenylacetonitrile | C-CN bond (Cyanation) | 2-fluoro-5-nitrobenzyl halide or diazonium salt derived from 2-fluoro-5-nitroaniline |

| 2-fluoro-5-nitroaniline | N-functionalization (Nitration/Amination) | 1-fluoro-4-nitrobenzene or 2,4-dinitrofluorobenzene |

Classical and Modern Synthetic Routes for this compound

Direct cyanation of a suitably substituted aniline (B41778) derivative is a classical approach. The Sandmeyer reaction is a well-established method for converting an aryl amine into a nitrile. wikipedia.orglumenlearning.com In this context, 2-fluoro-5-aminoaniline would be the starting material. The reaction proceeds by the diazotization of the amino group with nitrous acid to form a diazonium salt, which is then treated with a copper(I) cyanide salt to introduce the nitrile group. wikipedia.orgorganic-chemistry.org

Sandmeyer Reaction Pathway:

| Starting Material | Reagents | Intermediate | Product |

| 2-fluoro-5-aminoaniline | 1. NaNO2, HCl, 0-5 °C2. CuCN | 2-fluoro-5-diazoniumphenyl chloride | This compound |

While historically significant, the Sandmeyer reaction can sometimes be limited by the stability of the diazonium salt and the use of stoichiometric copper cyanide. nih.gov

An alternative strategy involves the construction of the phenyl-acetonitrile framework first, followed by the introduction of the amino and fluoro groups. However, this approach is often less direct and can lead to issues with regioselectivity during the functionalization steps. A more common and efficient method starts with a precursor that already contains the fluoro and a masked amino group (such as a nitro group).

The synthesis of the key intermediate, 2-fluoro-5-nitrophenylacetonitrile , can be achieved from 2-fluoro-5-nitrobenzyl bromide via nucleophilic substitution with a cyanide salt, such as sodium or potassium cyanide.

Synthesis of the Nitro Precursor:

| Starting Material | Reagents | Product |

| 2-fluoro-5-nitrobenzyl bromide | NaCN or KCN in a polar aprotic solvent (e.g., DMSO, DMF) | 2-fluoro-5-nitrophenylacetonitrile |

Subsequently, the nitro group of 2-fluoro-5-nitrophenylacetonitrile is reduced to the desired amino group. This reduction is a standard transformation in organic synthesis and can be accomplished using various reducing agents.

Reduction of the Nitro Precursor:

| Starting Material | Reducing Agent | Product |

| 2-fluoro-5-nitrophenylacetonitrile | Fe/HCl, SnCl2/HCl, H2/Pd-C | This compound |

Introducing the amino and fluoro groups onto a pre-existing phenylacetonitrile (B145931) scaffold is a less common route due to potential challenges in controlling the position of substitution. However, strategies involving nucleophilic aromatic substitution (SNAr) could be envisioned. For instance, a di-halo-phenylacetonitrile could react sequentially with a source of fluoride (B91410) and then an amine.

A more practical approach involves starting with a commercially available fluorinated and nitrated benzene (B151609) derivative. For example, the synthesis of the precursor 2-fluoro-5-nitroaniline can be achieved by the selective reduction of 2,4-dinitrofluorobenzene. A patented process describes the treatment of 2,4-dinitrofluorobenzene with iron powder in the presence of an acid to selectively reduce the nitro group at the 2-position. google.com

Catalytic Advancements in this compound Synthesis

Modern synthetic chemistry emphasizes the use of catalytic methods to improve efficiency, selectivity, and environmental friendliness.

Transition metal-catalyzed cross-coupling reactions have become powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. The cyanation of aryl halides or pseudohalides is a prominent application of this methodology. google.comscite.ai

For the synthesis of this compound or its nitro precursor, a transition metal-catalyzed cyanation of a suitable aryl halide, such as 1-bromo-2-fluoro-5-nitrobenzene, could be employed. Palladium and nickel-based catalysts are commonly used for such transformations. google.com These reactions often utilize cyanide sources like zinc cyanide (Zn(CN)2) or potassium ferrocyanide (K4[Fe(CN)6]), which are less toxic than simple alkali metal cyanides.

Example of a Palladium-Catalyzed Cyanation:

| Aryl Halide | Cyanide Source | Catalyst | Product |

| 1-bromo-2-fluoro-5-nitrobenzene | Zn(CN)2 | Pd(PPh3)4 or other Pd(0) catalysts | 2-fluoro-5-nitrophenylacetonitrile |

Furthermore, recent advancements have focused on developing cyanide-free methods for the synthesis of aryl nitriles, where the cyano group is generated in situ from other functionalities. unipr.it

Catalytic amination is another area of intense research. While direct C-H amination of a fluorinated phenylacetonitrile is challenging, catalytic methods for the reduction of nitro groups are well-established and highly efficient. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C), platinum oxide (PtO2), or Raney nickel is a clean and effective method for converting 2-fluoro-5-nitrophenylacetonitrile to the final product.

Catalytic Hydrogenation:

| Starting Material | Catalyst | Conditions | Product |

| 2-fluoro-5-nitrophenylacetonitrile | Pd/C | H2 gas, various solvents (e.g., ethanol, ethyl acetate) | This compound |

Organocatalytic Transformations

Organocatalysis has emerged as a powerful tool in organic synthesis, utilizing small organic molecules to catalyze chemical reactions. bohrium.com For the synthesis of α-aminonitriles like this compound, the Strecker reaction is a prominent and historically significant method. mdpi.com This three-component reaction typically involves an aldehyde, an amine, and a cyanide source.

A plausible organocatalytic approach to synthesize this compound would involve the reaction of 5-amino-2-fluorobenzaldehyde (B13088659), an amine (or ammonia), and a cyanide source, such as trimethylsilyl (B98337) cyanide (TMSCN). mdpi.com Various organocatalysts could be employed to facilitate this transformation, including thiourea (B124793) derivatives, squaramides, or chiral Brønsted acids, which can activate the imine intermediate towards nucleophilic attack by the cyanide ion. mdpi.comacs.org

The general mechanism involves the initial formation of an imine from 5-amino-2-fluorobenzaldehyde and an amine, which is then activated by the organocatalyst through hydrogen bonding. mdpi.com This activation enhances the electrophilicity of the imine carbon, facilitating the addition of the cyanide nucleophile to yield the target α-aminonitrile. The choice of catalyst can also influence the stereochemical outcome of the reaction, enabling the synthesis of chiral aminonitriles if a chiral catalyst is used. mdpi.com

Table 1: Potential Organocatalysts for the Synthesis of this compound via a Strecker-type Reaction

| Catalyst Type | Plausible Reactants | Potential Advantages |

|---|---|---|

| Thiourea Derivatives | 5-amino-2-fluorobenzaldehyde, Ammonia, TMSCN | Mild reaction conditions, high yields reported for analogous systems. |

| Squaramide Catalysts | 5-amino-2-fluorobenzaldehyde, Ammonia, TMSCN | High enantioselectivity achievable with chiral variants. mdpi.com |

| Chiral Brønsted Acids | 5-amino-2-fluorobenzaldehyde, Ammonia, KCN | Metal-free catalysis, potential for asymmetric induction. |

Biocatalytic Pathways

Biocatalysis utilizes enzymes or whole microorganisms to perform chemical transformations, often with high selectivity and under mild, environmentally benign conditions. While specific biocatalytic routes for the direct synthesis of this compound are not extensively documented, enzymatic processes for the synthesis and transformation of nitriles are well-established. tandfonline.com

One potential biocatalytic approach could involve a "dynamic kinetic resolution" process. This would start with a racemic mixture of the target aminonitrile, and an enantioselective enzyme, such as a nitrilase or an amidase, could be used to selectively hydrolyze one enantiomer to the corresponding α-amino acid, leaving the other enantiomer of the aminonitrile unreacted and in high enantiomeric purity. tandfonline.com

Another possibility lies in the enzymatic Strecker reaction. The use of enzymes, such as hydroxynitrile lyases, for the addition of cyanide to imines is an area of active research. While typically applied to aldehydes to form cyanohydrins, engineered or newly discovered enzymes could potentially catalyze the addition of cyanide to the imine formed from 5-amino-2-fluorobenzaldehyde.

The advantages of biocatalytic methods include their high specificity, operation under mild aqueous conditions, and reduced environmental impact. However, challenges such as enzyme stability, substrate scope, and the need for cofactors can be limitations.

Table 2: Prospective Biocatalytic Strategies for this compound

| Biocatalytic Approach | Key Enzyme Class | Potential Transformation |

|---|---|---|

| Dynamic Kinetic Resolution | Nitrilase / Amidase | Enantioselective hydrolysis of racemic this compound. tandfonline.com |

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is crucial for developing sustainable synthetic processes. nih.gov For the synthesis of this compound, several green chemistry aspects can be considered to minimize environmental impact and improve efficiency.

A significant contributor to the environmental footprint of chemical processes is the use of volatile organic solvents. Therefore, developing solvent-free or aqueous-based synthetic methods is a key goal of green chemistry.

The Strecker reaction for the synthesis of α-aminonitriles has been successfully performed under solvent-free conditions. mdpi.comorganic-chemistry.org This approach, often facilitated by grinding the reactants together, can lead to high yields in short reaction times and simplifies product isolation. researchgate.net For the synthesis of this compound, a solvent-free reaction of 5-amino-2-fluorobenzaldehyde, an amine, and a cyanide source, potentially with a solid-supported catalyst, would be a highly attractive green synthetic route.

Alternatively, conducting the synthesis in an aqueous medium is another green approach. Water is a non-toxic, non-flammable, and inexpensive solvent. The Strecker reaction has been shown to proceed efficiently in water, sometimes with the aid of surfactants or catalysts like β-cyclodextrin to enhance the solubility of organic reactants. organic-chemistry.orgrsc.orgresearchgate.net An aqueous synthesis of this compound would significantly improve the safety and environmental profile of the process.

Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. greenchemistry-toolkit.org An ideal reaction has a 100% atom economy, meaning all the atoms of the reactants are incorporated into the final product.

For the synthesis of this compound via a Strecker reaction from 5-amino-2-fluorobenzaldehyde, ammonia, and hydrogen cyanide, the reaction can be represented as:

C₇H₆FNO + NH₃ + HCN → C₈H₇FN₂ + H₂O

The atom economy for this reaction is calculated as:

(Molecular Weight of C₈H₇FN₂) / (Molecular Weight of C₇H₆FNO + Molecular Weight of NH₃ + Molecular Weight of HCN) * 100

Table 3: Theoretical Atom Economy for the Synthesis of this compound

| Reactant / Product | Molecular Formula | Molecular Weight ( g/mol ) |

|---|---|---|

| 5-Amino-2-fluorobenzaldehyde | C₇H₆FNO | 139.13 |

| Ammonia | NH₃ | 17.03 |

| Hydrogen Cyanide | HCN | 27.03 |

| This compound | C₈H₇FN₂ | 150.15 |

| Water (Byproduct) | H₂O | 18.02 |

| Atom Economy | | 89.8% |

The theoretical atom economy of 89.8% is quite high, indicating that the reaction is inherently efficient in terms of atom utilization.

The Environmental Factor (E-Factor) is another important green chemistry metric, defined as the mass of waste produced per unit of product. A lower E-factor signifies a greener process. For the proposed synthesis, the primary waste product is water. However, in practice, the E-factor would also include waste from solvents used in the reaction and purification, unreacted starting materials, and byproducts from side reactions. By employing solvent-free conditions and optimizing reaction yields, the E-factor for the synthesis of this compound can be significantly minimized.

Chemical Reactivity and Derivatization of 5 Amino 2 Fluoro Phenyl Acetonitrile

Reactivity of the Acetonitrile (B52724) Moiety

The acetonitrile group, characterized by a carbon-nitrogen triple bond, is a primary site for chemical modification. Its reactivity is centered around the electrophilic carbon atom and the pi systems of the triple bond, making it susceptible to hydrolysis, reduction, nucleophilic additions, and cycloaddition reactions.

Nitrile Hydrolysis and Reduction Reactions

The nitrile group can be readily converted into other important functional groups such as carboxylic acids and primary amines through hydrolysis and reduction, respectively.

Acid- or base-catalyzed hydrolysis of the nitrile group in (5-Amino-2-fluoro-phenyl)-acetonitrile leads to the formation of (5-Amino-2-fluoro-phenyl)-acetic acid. The reaction typically proceeds via an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. nih.govchemicalbook.comgoogle.com The choice of acidic or alkaline conditions can be crucial, with alkaline hydrolysis initially forming the carboxylate salt, which then requires acidification to yield the final carboxylic acid. chemicalbook.comgoogle.com

Conversely, the reduction of the nitrile group provides a direct route to the corresponding primary amine, 2-(5-Amino-2-fluoro-phenyl)-ethanamine. This transformation can be achieved using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation, which are standard methods for converting nitriles to amines.

| Reaction | Reagents and Conditions | Product |

| Nitrile Hydrolysis | 1. NaOH (aq), Reflux2. HCl (aq) | (5-Amino-2-fluoro-phenyl)-acetic acid |

| Nitrile Reduction | 1. LiAlH₄, THF2. H₂O | 2-(5-Amino-2-fluoro-phenyl)-ethanamine |

Nucleophilic Additions to the Nitrile Group

The electrophilic carbon atom of the nitrile group is susceptible to attack by strong nucleophiles, such as organometallic reagents like Grignard and organolithium reagents. acs.orgwikipedia.orgorganic-chemistry.orghud.ac.uk The initial addition of the organometallic reagent to the carbon-nitrogen triple bond forms a metalloimine intermediate. Subsequent acidic workup hydrolyzes this intermediate to a ketone. acs.orgwikipedia.org This reaction provides a powerful method for carbon-carbon bond formation, allowing for the synthesis of a variety of ketones derived from this compound.

| Nucleophile (R-M) | Reagents and Conditions | Intermediate Product | Final Product (after Hydrolysis) |

| Methylmagnesium bromide (CH₃MgBr) | 1. CH₃MgBr, Diethyl ether2. H₃O⁺ | N-metallo-1-(5-amino-2-fluorophenyl)ethan-1-imine | 1-(5-Amino-2-fluoro-phenyl)-propan-1-one |

| Phenyllithium (C₆H₅Li) | 1. C₆H₅Li, THF2. H₃O⁺ | N-metallo-(5-amino-2-fluorophenyl)(phenyl)methanimine | (5-Amino-2-fluoro-phenyl)(phenyl)methanone |

[3+2] Cycloaddition Reactions and Heterocycle Formation

The nitrile group can participate in [3+2] cycloaddition reactions, a powerful tool for the construction of five-membered heterocyclic rings. A prominent example is the reaction with azides to form tetrazoles. google.comnih.gov The reaction of this compound with sodium azide (B81097), often in the presence of a Lewis or Brønsted acid catalyst such as ammonium (B1175870) chloride, yields the corresponding 5-substituted tetrazole. google.com Tetrazoles are considered bioisosteres of carboxylic acids and are important scaffolds in medicinal chemistry. google.com

| Reaction | Reagents and Conditions | Product |

| Tetrazole Formation | Sodium azide (NaN₃), Ammonium chloride (NH₄Cl), DMF, Heat | 5-((5-Amino-2-fluoro-phenyl)methyl)-1H-tetrazole |

Transformations Involving the Aromatic Amino Group

The primary aromatic amino group is another key site for derivatization, enabling a range of transformations including acylation, sulfonylation, and diazotization, which opens pathways to a vast array of other functional groups.

Acylation and Sulfonylation Reactions

The nucleophilic amino group readily reacts with acylating and sulfonylating agents. Acylation, typically performed with acyl chlorides or anhydrides in the presence of a base, converts the amino group into an amide. For instance, reaction with acetyl chloride would yield N-(3-(cyanomethyl)-4-fluorophenyl)acetamide. Similarly, sulfonylation with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in a basic medium, leads to the formation of the corresponding sulfonamide, N-(3-(cyanomethyl)-4-fluorophenyl)-4-methylbenzenesulfonamide. These reactions are fundamental for protecting the amino group or for introducing new functionalities into the molecule. wikipedia.org

| Reaction | Reagent | Base | Product |

| Acylation | Acetyl chloride | Pyridine or Triethylamine | N-(3-(cyanomethyl)-4-fluorophenyl)acetamide |

| Sulfonylation | p-Toluenesulfonyl chloride | Pyridine | N-(3-(cyanomethyl)-4-fluorophenyl)-4-methylbenzenesulfonamide |

Diazotization and Subsequent Transformations

The aromatic amino group can be converted into a diazonium salt through treatment with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong acid (e.g., HCl, H₂SO₄) at low temperatures. The resulting diazonium salt, (3-(cyanomethyl)-4-fluorophenyl)diazonium chloride, is a highly versatile intermediate that can be readily displaced by a wide range of nucleophiles, often catalyzed by copper(I) salts in what are known as Sandmeyer reactions. google.com

This methodology allows for the introduction of various substituents onto the aromatic ring in place of the original amino group. For example, treatment with copper(I) chloride, copper(I) bromide, or copper(I) cyanide can introduce chloro, bromo, or cyano groups, respectively. This provides a synthetic route to compounds such as (5-Chloro-2-fluoro-phenyl)-acetonitrile, (5-Bromo-2-fluoro-phenyl)-acetonitrile, and 2-fluoro-5-(cyanomethyl)benzonitrile.

| Reaction | Reagents and Conditions | Product |

| Diazotization | NaNO₂, HCl (aq), 0-5 °C | (3-(cyanomethyl)-4-fluorophenyl)diazonium chloride |

| Sandmeyer (Chlorination) | (3-(cyanomethyl)-4-fluorophenyl)diazonium chloride, CuCl | (5-Chloro-2-fluoro-phenyl)-acetonitrile |

| Sandmeyer (Bromination) | (3-(cyanomethyl)-4-fluorophenyl)diazonium chloride, CuBr | (5-Bromo-2-fluoro-phenyl)-acetonitrile |

| Sandmeyer (Cyanation) | (3-(cyanomethyl)-4-fluorophenyl)diazonium chloride, CuCN | 2-Fluoro-5-(cyanomethyl)benzonitrile |

Reductive Amination and Alkylation Strategies

The primary amino group in this compound is a key site for derivatization, allowing for the synthesis of a wide array of secondary and tertiary amines. Reductive amination is a powerful method for this transformation, typically involving a two-step process within a single pot: the reaction of the amine with a carbonyl compound (an aldehyde or ketone) to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. harvard.edu

Commonly employed reducing agents for this purpose are selective borohydride (B1222165) reagents, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). harvard.edu Sodium triacetoxyborohydride is often preferred as it is less toxic than its cyanide-containing counterpart and is effective under mildly acidic conditions, which can facilitate the formation of the iminium ion intermediate. harvard.edu The general reaction proceeds by condensing this compound with an aldehyde or ketone, followed by reduction.

Direct alkylation with alkyl halides can be an alternative strategy, though it is often complicated by overalkylation, leading to mixtures of secondary, tertiary, and even quaternary ammonium salts. harvard.edu Reductive amination circumvents this issue, providing a more controlled and reliable route to mono-alkylated products. harvard.edu

Table 1: Reductive Amination Conditions for Primary Amines

| Carbonyl Compound | Reducing Agent | Solvent | Typical Conditions | Product Type |

|---|---|---|---|---|

| Aldehyde (R¹CHO) | NaBH(OAc)₃ | Dichloroethane (DCE), Acetic Acid (AcOH) | Room Temperature | Secondary Amine |

| Ketone (R¹R²CO) | NaBH₃CN | Methanol (MeOH) | pH 6-7 | Secondary Amine |

This table presents generalized conditions applicable to primary aromatic amines.

Aromatic Ring Functionalization of this compound

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the cumulative effects of its three substituents: the amino (-NH₂), fluoro (-F), and cyanomethyl (-CH₂CN) groups.

Amino Group (-NH₂): This is a powerful activating group and a strong ortho, para-director due to its ability to donate electron density to the ring via resonance. semanticscholar.org

Fluoro Group (-F): Halogens are a unique class of substituents. Fluorine is highly electronegative, withdrawing electron density through the inductive effect (-I), which deactivates the ring. However, it can donate electron density through resonance (+M) via its lone pairs, making it an ortho, para-director. nih.gov

Cyanomethyl Group (-CH₂CN): This group is considered weakly deactivating through an inductive effect.

The directing influences of these groups are additive. The powerful ortho, para-directing effect of the amino group is dominant. The positions ortho to the amine are C4 and C6, and the position para is C1 (already substituted). The fluorine atom also directs ortho and para (to C1 and C3). The strongest activation from the amino group is at the C4 and C6 positions. Therefore, electrophilic substitution is most likely to occur at the C4 position, which is ortho to the strongly activating amino group and meta to the deactivating fluoro group. Substitution at C6 is also possible but may be sterically hindered by the adjacent cyanomethyl group.

Directed Ortho Metalation (DoM) Strategies

Directed ortho metalation (DoM) is a synthetic strategy that allows for the regioselective deprotonation and subsequent functionalization of an aromatic ring at the position ortho to a directing metalation group (DMG). wikipedia.org This is typically achieved using a strong organolithium base like n-butyllithium or sec-butyllithium. wikipedia.orguwindsor.ca

For this compound, several groups could potentially direct metalation. The primary amino group itself is problematic as its acidic protons would be preferentially deprotonated by the organolithium reagent. Therefore, it typically requires protection (e.g., as a pivalamide (B147659) or carbamate) to function as an effective DMG. organic-chemistry.org

However, the fluorine atom can also serve as a moderate DMG. organic-chemistry.orgresearchgate.net Fluorine is known to direct the lithiation to its ortho position (C3 in this case). researchgate.net This provides a potential route to functionalize the C3 position, which is not readily accessible via electrophilic aromatic substitution. The reaction would involve treating the molecule with a strong lithium base, which would coordinate to the fluorine and abstract the adjacent C3 proton, forming an aryllithium intermediate. This intermediate can then be quenched with various electrophiles (e.g., CO₂, I₂, aldehydes) to introduce a new substituent at the C3 position. wikipedia.org

Table 2: Potential Directed Metalation Groups (DMGs) and Target Positions

| Directing Group (DMG) | Relative Strength | Potential Site of Metalation | Comments |

|---|---|---|---|

| -NH₂ (unprotected) | - | - | Reacts with base; requires protection. |

| -NH-Piv (protected amine) | Strong | C4, C6 | Directs ortho to the protected amine. |

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. To utilize this compound as a substrate in these reactions, it would typically first need to be converted into an aryl halide or triflate. For example, an electrophilic aromatic substitution reaction (e.g., bromination at the C4 position) would yield a suitable precursor for Suzuki, Stille, or Buchwald-Hartwig amination reactions.

Alternatively, recent advances have focused on the direct C-H activation/functionalization of fluoroarenes. nih.govnih.gov Palladium catalysts, in conjunction with specific ligands, can facilitate the coupling of C-H bonds with various partners. nih.govnih.gov For instance, a palladium-catalyzed reaction could potentially couple the C4 or C6 position of this compound directly with an aryl boronic acid (Suzuki-type C-H activation) or other organometallic reagents, bypassing the need for a pre-installed halide. The fluorine substituent can play a role in these reactions, sometimes promoting the initial C-H activation step at an adjacent position. rsc.org

Fluorine Chemistry and its Influence on Reactivity

Effects of Fluorine on Aromatic Ring Electron Density

The fluorine atom at the C2 position has a profound and dualistic impact on the electron density of the aromatic ring. This duality arises from the interplay between its strong inductive effect and its moderate resonance effect.

Inductive Effect (-I): Fluorine is the most electronegative element, causing it to strongly withdraw electron density from the carbon atom to which it is attached (the ipso-carbon) and, to a lesser extent, from the rest of the aromatic ring. nih.gov This inductive withdrawal deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to unsubstituted benzene (B151609).

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring. semanticscholar.org This donation of electron density, known as the mesomeric or resonance effect, preferentially increases the electron density at the ortho and para positions relative to the meta position.

Specific Reactivity Associated with the Fluorine Substituent

The fluorine substituent at the C-2 position of the phenyl ring in this compound plays a significant role in the chemical reactivity of the molecule. Its strong electron-withdrawing nature and its status as a good leaving group in nucleophilic aromatic substitution (SNAr) reactions make it a key site for molecular derivatization. The reactivity is further influenced by the presence of the amino and cyanomethyl groups on the aromatic ring.

The activation of an aryl fluoride (B91410) towards nucleophilic aromatic substitution is contingent on the presence of electron-withdrawing groups positioned ortho or para to the fluorine atom. These groups are necessary to stabilize the negatively charged intermediate, known as the Meisenheimer complex, which is formed during the reaction. In the case of this compound, the cyanomethyl group, while electron-withdrawing, is not directly attached to the ring and its influence is relayed through the aromatic system. The amino group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, the interplay of these substituents can still allow for reactions under specific conditions, particularly with strong nucleophiles or through intramolecular processes.

A notable example of the reactivity of the fluorine atom is in the synthesis of heterocyclic structures. For instance, ortho-fluoroanilines are valuable precursors for the synthesis of 7-fluoroindazoles. This type of reaction typically involves a diazotization of the amino group followed by an intramolecular cyclization where the fluorine atom's position influences the regioselectivity of the ring closure. While direct nucleophilic displacement of the fluorine by an external nucleophile in this compound is not extensively documented in readily available literature, the potential for such reactions is evident from the general principles of SNAr on fluoroaromatic compounds.

Intramolecular cyclization presents a plausible pathway for the displacement of the fluorine atom. The amino group or a derivative thereof, or the activated methylene (B1212753) of the acetonitrile group, could potentially act as an internal nucleophile under basic or catalytic conditions, leading to the formation of fused heterocyclic systems. The success of such a cyclization would depend on the ring size being formed and the activation of the nucleophilic center.

Research into the reactivity of closely related ortho-fluoro-aminobenzonitriles can provide insights into the potential transformations of this compound. For these related compounds, nucleophilic displacement of the fluorine has been observed in the synthesis of various heterocyclic compounds. These reactions often require elevated temperatures and the use of a strong base to facilitate the nucleophilic attack.

The following table summarizes potential nucleophilic aromatic substitution reactions involving the fluorine substituent, based on established reactivity patterns of fluorinated aromatic compounds.

| Nucleophile | Reagent Example | Potential Product Structure | Reaction Conditions |

| Alkoxide | Sodium methoxide | (5-Amino-2-methoxy-phenyl)-acetonitrile | High temperature, polar aprotic solvent |

| Amine | Pyrrolidine | (5-Amino-2-pyrrolidin-1-yl-phenyl)-acetonitrile | High temperature, base catalyst |

| Thiolate | Sodium thiophenoxide | (5-Amino-2-phenylsulfanyl-phenyl)-acetonitrile | High temperature, polar aprotic solvent |

This table is illustrative of potential reactions and is based on general principles of nucleophilic aromatic substitution on activated fluoroarenes. Specific experimental data for this compound is limited.

Computational and Theoretical Investigations of 5 Amino 2 Fluoro Phenyl Acetonitrile

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule. acs.orgnih.gov These methods, such as Density Functional Theory (DFT), provide insights into electron distribution and reactivity. nih.gov For a molecule like (5-Amino-2-fluoro-phenyl)-acetonitrile, these calculations would elucidate how the interplay between the electron-donating amino group, the electron-withdrawing fluoro and nitrile groups, and the aromatic phenyl ring dictates its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to describe and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. The energy and location of the HOMO indicate the molecule's ability to donate electrons and identify the most probable sites for electrophilic attack. In this compound, the HOMO would likely be distributed across the amino group and the phenyl ring, reflecting the primary regions of nucleophilicity. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This orbital acts as an electron acceptor. The energy and location of the LUMO suggest the molecule's ability to accept electrons and highlight the most probable sites for nucleophilic attack. youtube.com The presence of the electron-withdrawing nitrile and fluorine substituents would be expected to lower the LUMO energy, influencing its electrophilic character.

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. derpharmachemica.com

A hypothetical data table for FMO analysis would resemble the following:

| Parameter | Energy (eV) | Description |

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital |

| HOMO-LUMO Gap | Value | Difference between ELUMO and EHOMO |

Electrostatic Potential Surfaces

Molecular Electrostatic Potential (MEP) surfaces are visual tools used to understand the charge distribution within a molecule and predict its reactive behavior. researchgate.netresearchgate.net An MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values.

Electron-Rich Regions (Negative Potential): Typically colored red, these areas indicate a high electron density and are susceptible to electrophilic attack. For this compound, negative potential would be expected around the nitrogen atom of the amino group, the nitrogen atom of the nitrile group, and the fluorine atom due to their high electronegativity. walisongo.ac.id

Electron-Poor Regions (Positive Potential): Typically colored blue, these areas correspond to a low electron density or a net positive charge, making them targets for nucleophilic attack. researchgate.net Positive potential would likely be found on the hydrogen atoms of the amino group and potentially on the carbon atoms adjacent to the electron-withdrawing substituents. walisongo.ac.id

Atomic Charges and Bond Orders

Calculations of atomic charges (e.g., Mulliken or Natural Bond Orbital charges) and bond orders provide a quantitative measure of the electron distribution and bonding characteristics within the molecule. researchgate.net

Atomic Charges: This analysis assigns a partial charge to each atom, revealing the effects of electronegativity and resonance. For instance, the fluorine and nitrogen atoms would carry significant negative partial charges, while the carbon atoms attached to them would exhibit positive partial charges. researchgate.net

Bond Orders: This value indicates the number of chemical bonds between two atoms. Analyzing bond orders in the phenyl ring can reveal the degree of aromaticity and the electronic influence of the substituents. The bond order of the C≡N triple bond in the nitrile group would be a key parameter to calculate.

A representative table for atomic charges might look like this:

| Atom | Mulliken Charge (a.u.) | NBO Charge (a.u.) |

| F | Value | Value |

| N (Amino) | Value | Value |

| N (Nitrile) | Value | Value |

| C (Phenyl) | Value | Value |

| C (Nitrile) | Value | Value |

Conformational Analysis and Molecular Dynamics Simulations

These computational techniques are used to explore the three-dimensional shapes a molecule can adopt and its dynamic behavior over time. copernicus.org They are crucial for understanding how molecular shape influences properties and interactions.

Rotational Barriers and Preferred Conformations

Molecules are not static; various parts can rotate around single bonds. Conformational analysis involves calculating the energy of the molecule as a function of torsion angles to identify stable, low-energy conformations and the energy barriers that separate them. mdpi.com

Rotational Barriers: The energy required to rotate a specific group (like the amino or cyanomethyl group) around its bond to the phenyl ring is known as the rotational energy barrier. researchgate.net High barriers can lead to distinct, slowly interconverting rotational isomers (rotamers). copernicus.org

Preferred Conformations: These are the specific 3D arrangements of the atoms that correspond to energy minima on the potential energy surface. The analysis would identify the most stable spatial orientation of the amino and cyanomethyl groups relative to the fluorophenyl ring.

Intermolecular Interactions and Aggregation Tendencies

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into how molecules interact with each other in a condensed phase (liquid or solid).

Intermolecular Interactions: MD simulations can identify and characterize the non-covalent forces between molecules of this compound. Key interactions would likely include hydrogen bonding (between the amino group of one molecule and the nitrogen or fluorine atoms of another) and π-π stacking of the phenyl rings.

Aggregation Tendencies: By simulating a system with many molecules, MD can predict whether the compound is likely to form aggregates. The formation of molecular aggregates is driven by the balance of intermolecular forces and can significantly influence the material's bulk properties. semanticscholar.org The specific patterns of molecular stacking in potential aggregates could also be determined. semanticscholar.org

Reaction Mechanism Elucidation via Computational Chemistry

Computational chemistry provides powerful tools for understanding the intricate details of chemical reactions. Techniques such as Density Functional Theory (DFT) are often employed to map out the potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states.

Structure-Activity Relationship (SAR) Studies via Computational Modeling

Structure-Activity Relationship (SAR) studies are a cornerstone of modern drug discovery, aiming to correlate a molecule's chemical structure with its biological activity. Computational modeling accelerates this process by predicting how modifications to a molecule might affect its function.

Advanced Spectroscopic and Analytical Characterization in Research of 5 Amino 2 Fluoro Phenyl Acetonitrile

High-Resolution Mass Spectrometry for Structural Confirmation and Impurity Profiling

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of (5-Amino-2-fluoro-phenyl)-acetonitrile. By measuring the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically within 5 ppm), HRMS can distinguish between compounds with the same nominal mass but different elemental formulas.

For this compound (C₈H₇FN₂), the calculated exact mass of the neutral molecule is 150.0593. In typical analysis, the molecule is protonated, and the exact mass of the resulting molecular ion [M+H]⁺, C₈H₈FN₂⁺, is measured.

Research Findings: HRMS analysis provides the definitive confirmation of the compound's molecular formula. For instance, in a study characterizing a related amino nitrile, HRMS was used to confirm the final product's identity after synthesis researchgate.net. The technique is also paramount for impurity profiling. By detecting other ions present in the sample at trace levels, researchers can identify by-products from the synthesis, degradation products, or residual starting materials. This is critical for ensuring the purity of the compound for subsequent research and applications.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the precise structure of organic molecules in solution. Through the analysis of various 1D and 2D NMR experiments, the connectivity and spatial arrangement of atoms within this compound can be determined.

One-dimensional NMR provides fundamental information about the chemical environment of the magnetically active nuclei present in the molecule: ¹H (proton), ¹³C, and ¹⁹F.

¹H NMR: The proton NMR spectrum reveals the number of different types of protons and their neighboring atoms. For this compound, the spectrum would show distinct signals for the aromatic protons, the amine (NH₂) protons, and the methylene (B1212753) (CH₂) protons. The aromatic region would display complex splitting patterns due to proton-proton and proton-fluorine couplings.

¹³C NMR: The carbon NMR spectrum shows the number of chemically non-equivalent carbon atoms. Key signals would include those for the nitrile carbon (C≡N), the methylene carbon, and the six aromatic carbons. The carbon atoms near the fluorine atom will exhibit splitting due to carbon-fluorine coupling (J-coupling), providing valuable information about the substitution pattern.

¹⁹F NMR: As fluorine has a 100% natural abundance and a spin of ½, ¹⁹F NMR is a highly sensitive and informative technique for fluorinated compounds. nsf.govnih.gov The spectrum for this molecule would show a single resonance for the fluorine atom, and its chemical shift would be highly sensitive to the electronic environment of the aromatic ring. nih.gov The coupling of the fluorine atom to adjacent protons provides further structural confirmation. nih.gov

Detailed Research Findings: The following table summarizes the predicted chemical shifts (δ) for this compound based on established principles and data from analogous structures. Actual experimental values may vary slightly depending on the solvent and concentration. acs.orgwashington.edu

Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

|---|---|---|---|

| ¹H NMR | |||

| Aromatic CH | 6.5 - 7.2 | Multiplet (m) | Complex pattern due to H-H and H-F coupling. |

| -NH₂ | 3.5 - 4.5 | Broad singlet (br s) | Chemical shift can be variable and may exchange with D₂O. |

| -CH₂-CN | ~3.7 | Singlet (s) | Methylene protons adjacent to the aromatic ring and nitrile group. |

| ¹³C NMR | |||

| C≡N | 117 - 120 | Singlet (s) | Characteristic chemical shift for a nitrile carbon. |

| Aromatic C-F | 155 - 160 | Doublet (d) | Large one-bond C-F coupling constant (¹JCF). |

| Aromatic C-NH₂ | 140 - 145 | Singlet (s) | |

| Aromatic C-CH₂CN | 120 - 125 | Doublet (d) | Small multi-bond C-F coupling. |

| Other Aromatic CH | 115 - 130 | Multiplets | Splitting due to C-F coupling. |

| -CH₂-CN | ~20 | Singlet (s) | Aliphatic carbon signal. |

| ¹⁹F NMR |

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. science.gov

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). sdsu.edu For this compound, COSY would show correlations between adjacent protons on the aromatic ring, helping to delineate their positions relative to one another.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with the carbons to which they are directly attached. It would be used to definitively assign the signals for the methylene carbon and the aromatic CH carbons by linking them to their respective proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons over two to three bonds. sdsu.edu HMBC is crucial for piecing together the molecular framework. For example, it would show correlations from the methylene protons to the nitrile carbon and to several aromatic carbons, confirming the attachment of the acetonitrile (B52724) group to the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are bonded. researchgate.net This is useful for confirming the substitution pattern, for example, by showing a spatial correlation between the methylene protons and the proton at position 3 of the aromatic ring.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: Provides information on the vibrations of polar bonds. Key absorptions for this compound would include N-H stretching from the amine, C-H stretching from the aromatic ring and methylene group, a sharp C≡N stretch from the nitrile group, and a strong C-F stretching vibration. astrochem.org

Raman Spectroscopy: This technique is sensitive to the vibrations of non-polar bonds and complements IR spectroscopy. The C≡N bond, while visible in IR, often gives a particularly strong and sharp signal in Raman spectroscopy. astrochem.org Aromatic ring breathing modes are also typically prominent.

Detailed Research Findings: The analysis of the vibrational spectra allows for rapid confirmation of the key functional groups within the molecule. The nitrile stretch is a particularly useful diagnostic peak. Studies on aminoacetonitrile (B1212223) show that the C≡N stretch is found around 2250 cm⁻¹, though its intensity in the IR spectrum can sometimes be anomalously weak. astrochem.org

Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Expected Intensity |

|---|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 | Medium-Strong (IR) |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium (IR, Raman) |

| Aliphatic (C-H) | Stretch | 2850 - 2960 | Medium (IR, Raman) |

| Nitrile (C≡N) | Stretch | 2220 - 2260 | Medium, Sharp (IR, Raman) |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong (IR, Raman) |

| Amine (N-H) | Bend (Scissoring) | 1590 - 1650 | Medium-Strong (IR) |

UV-Vis Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. For this compound, the absorption is dominated by π → π* transitions within the substituted benzene (B151609) ring.

Research Findings: The benzene ring is the primary chromophore. The amino (-NH₂) group acts as a powerful auxochrome, a group that modifies the absorption of the chromophore, typically causing a shift to longer wavelengths (a bathochromic or red shift) and an increase in intensity. The nitrile (-CN) and fluoro (-F) groups also influence the electronic structure and thus the UV-Vis spectrum. The spectrum, typically recorded in a solvent like acetonitrile or ethanol, would show characteristic absorption maxima (λ_max) that are useful for quantitative analysis and for studying the electronic properties of the molecule. researchgate.netnih.gov

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive structural information for a molecule in the solid state. If a suitable single crystal of this compound can be grown, this technique can determine the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and torsional angles.

Research Findings: While a specific crystal structure for this compound is not widely available in public databases, analysis of related structures provides insight into the expected findings. nih.gov X-ray crystallography would reveal how the molecules pack in the crystal lattice and would identify intermolecular interactions, such as hydrogen bonds involving the amine group and the nitrile nitrogen atom. These interactions are crucial for understanding the solid-state properties of the compound. The analysis would provide an unambiguous confirmation of the connectivity and conformation of the molecule in the solid phase.

Applications of 5 Amino 2 Fluoro Phenyl Acetonitrile in Advanced Chemical Synthesis and Materials Science

Precursor in the Synthesis of Biologically Active Molecules

The strategic placement of reactive functional groups—an amino group, a fluoro substituent, and a nitrile group—on a phenyl ring makes (5-Amino-2-fluoro-phenyl)-acetonitrile a highly valuable intermediate in the synthesis of molecules with significant biological activity.

Building Block for Heterocyclic Scaffolds

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic nitrile group, renders it an ideal starting material for the construction of various heterocyclic scaffolds. These scaffolds form the core of many biologically active compounds. One of the most prominent applications is in the synthesis of quinazoline (B50416) derivatives. The reaction of 2-aminobenzonitriles with various reagents can lead to the formation of the quinazoline ring system, a privileged scaffold in medicinal chemistry. rsc.orgmdpi.comorganic-chemistry.orgnih.govfrontiersin.org

The general reactivity of 2-aminobenzonitriles in the synthesis of quinazolines can be illustrated by several methods:

Reaction with Aldehydes and Boronic Acids: A palladium-catalyzed three-component tandem reaction of 2-aminobenzonitriles, aldehydes, and arylboronic acids provides a versatile route to diverse quinazoline structures. organic-chemistry.orgfrontiersin.org

Reaction with Alcohols: In a sustainable approach, 2-aminobenzonitriles can be directly transformed into quinazolinones using an alcohol-water system catalyzed by a Ru(II) complex. rsc.org

Reaction with Grignard Reagents and Isothiocyanates: A step-economic synthesis involves the reaction of a 2-aminobenzonitrile (B23959) with a Grignard reagent to form an ortho-aminoketimine, which is then cyclized with an isothiocyanate to yield N,4-substituted quinazolines. nih.gov

The presence of the fluorine atom in this compound can further influence the electronic properties and biological activity of the resulting heterocyclic scaffolds.

| Starting Material | Reagents | Heterocyclic Product | Catalyst/Conditions | Reference |

| 2-Aminobenzonitrile | Aldehyde, Arylboronic Acid | Quinazoline | Palladium Catalyst | organic-chemistry.orgfrontiersin.org |

| 2-Aminobenzonitrile | Aliphatic Alcohol | Quinazolinone | Ru(II) Complex | rsc.org |

| 2-Aminobenzonitrile | Grignard Reagent, Isothiocyanate | N,4-Substituted Quinazoline | Base (NaOH) | nih.gov |

Intermediate in Active Pharmaceutical Ingredient (API) Synthesis Pathways

This compound and its derivatives serve as crucial intermediates in the multi-step synthesis of various Active Pharmaceutical Ingredients (APIs). The unique combination of functional groups allows for sequential chemical transformations to build up the complex molecular architecture of a drug molecule.

A notable example is the use of a closely related compound in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors. A patent discloses processes and key intermediates for the synthesis of (S)-5-amino-3-(4-((5-fluoro-2-methoxybenzamido)methyl)phenyl)-1-(1,1,1-trifluoropropane-2-yl)-1H-pyrazole-4-carboxamide, a selective BTK inhibitor. google.com The synthesis of such complex molecules often involves the strategic use of functionalized building blocks like aminophenyl acetonitriles. The fluorophenylacetonitrile moiety can be a key component that is elaborated through various chemical reactions to arrive at the final API. The fluorine atom, in particular, is often incorporated into drug candidates to enhance metabolic stability, binding affinity, and bioavailability. semanticscholar.orgresearchgate.netnih.gov

Probes for Biochemical Research (in vitro focus)

The aminophenyl moiety in this compound provides a reactive handle for the development of fluorescent probes for biochemical research. The amino group can be readily diazotized and coupled with other aromatic systems or can be part of a larger chromophore system. The fluorescence properties of such molecules can be designed to change upon interaction with a specific analyte, making them useful for detection and quantification in in vitro assays. researchgate.netnih.govjlu.edu.cnnih.govnih.gov

For instance, aminophenyl derivatives can be incorporated into BODIPY (boron-dipyrromethene) dyes, a class of versatile fluorescent probes. biorxiv.org The amino group can be modified to create a recognition site for a target molecule, and the binding event can modulate the photophysical properties of the BODIPY core, leading to a change in fluorescence intensity or wavelength. The development of such probes is crucial for studying biological processes and for high-throughput screening of potential drug candidates.

Role in Agrochemical and Specialty Chemical Development

The introduction of fluorine atoms into organic molecules has had a profound impact on the agrochemical industry. nih.govccspublishing.org.cnresearchgate.netresearchgate.netdntb.gov.ua Fluorinated compounds often exhibit enhanced biological activity, improved metabolic stability, and altered physicochemical properties that are beneficial for pesticides, herbicides, and fungicides. This compound, containing a fluorinated phenyl ring, is a potential building block for the synthesis of novel agrochemicals.

Potential Applications in Materials Science

The unique combination of a primary amine and a nitrile group on an aromatic ring suggests that this compound could be a valuable monomer for the synthesis of advanced polymers.

Monomer for Polymer Synthesis

The presence of two reactive sites, the amino group and the acetonitrile (B52724) group (which can be hydrolyzed to a carboxylic acid), allows for the potential use of this compound or its derivatives in polycondensation reactions. Aromatic diamines and dicarboxylic acids are common monomers for the synthesis of high-performance polymers such as polyamides and polyimides. researchgate.netyoutube.comvt.educore.ac.ukresearchgate.net

For example, a diamine derived from this compound could be reacted with a dicarboxylic acid to form a polyamide. Similarly, after conversion of the nitrile group to a carboxylic acid, the resulting amino acid derivative could be used in polymerization reactions. The incorporation of the fluoro and nitrile (or its derivative) groups into the polymer backbone could impart desirable properties such as thermal stability, chemical resistance, and specific dielectric properties.

| Polymer Type | Potential Monomer Derived from this compound | Co-monomer |

| Polyamide | Aromatic diamine containing the 2-fluoro-5-cyanophenyl moiety | Aromatic dicarboxylic acid |

| Polyimide | Aromatic diamine containing the 2-fluoro-5-cyanophenyl moiety | Aromatic dianhydride |

Components in Optoelectronic Materials

This compound is recognized as a precursor for the synthesis of advanced organic materials with potential applications in optoelectronics. The inherent electronic properties of the molecule, characterized by the interplay between the amino, fluoro, and nitrile functional groups, provide a foundational framework for constructing materials with tailored photophysical characteristics.

The substitution pattern on the phenyl ring, featuring an electron-donating group (amino) and electron-withdrawing groups (nitrile, fluoro), is a well-established strategy in the design of organic chromophores. This "push-pull" system can lead to significant intramolecular charge transfer (ICT) upon photoexcitation, which is a key characteristic for many fluorescent materials used in devices like organic light-emitting diodes (OLEDs). mdpi.comresearchgate.net Molecules derived from this scaffold are investigated for their potential as emitters or components in the charge-transporting layers of such devices.

The specific functional groups influence the resulting material's properties. The amino group typically enhances the highest occupied molecular orbital (HOMO) energy level, while the nitrile and fluoro groups lower the lowest unoccupied molecular orbital (LUMO) energy level. This modulation of the HOMO-LUMO energy gap directly affects the absorption and emission wavelengths of the material. mdpi.com Furthermore, the polarity and hydrogen-bonding capabilities of the amino group, combined with the high electronegativity of the fluorine atom, can influence intermolecular interactions in the solid state, which is critical for charge transport and device efficiency.

Research on analogous substituted aromatic compounds demonstrates that their photophysical properties are highly sensitive to the solvent environment, a phenomenon known as solvatochromism. mdpi.com This suggests that materials derived from this compound could be developed for sensing applications. While specific data for materials directly synthesized from this compound are not extensively published, the table below presents representative data for analogous 2-aminonicotinonitrile derivatives, which exhibit similar functional motifs and behaviors.

| Solvent | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) | Quantum Yield (ΦF) |

|---|---|---|---|---|

| Toluene | 345 | 427 | 82 | 0.65 |

| DCM | 311 | 415 | 104 | 0.58 |

| THF | 310 | 414 | 104 | 0.62 |

| DMSO | 309 | 414 | 105 | 0.45 |

| Methanol | 308 | 414 | 106 | 0.31 |

Data presented are representative values for analogous 2-amino-4,6-diphenylnicotinonitrile compounds and serve to illustrate the typical photophysical properties of such structures. mdpi.com

Ligands for Coordination Chemistry

The molecular structure of this compound contains two potential donor sites for coordination with metal ions: the nitrogen atom of the primary amino group and the nitrogen atom of the nitrile group. This allows the molecule to function as a potential chelating ligand. rdd.edu.iq α-Aminonitriles, as a class of compounds, are known to form stable complexes with a variety of transition metals. researchgate.netresearchgate.net

Coordination can occur in several ways. The compound could act as a bidentate ligand, using both the amino and nitrile nitrogen atoms to bind to a single metal center, forming a stable five-membered chelate ring. This mode of binding is often favored due to the thermodynamic stability of the resulting complex (the chelate effect). Alternatively, it could function as a monodentate ligand, binding through either the more basic amino nitrogen or the nitrile nitrogen, or it could act as a bridging ligand between two metal centers.

The formation of a metal complex can be confirmed by spectroscopic methods, particularly infrared (IR) spectroscopy. Upon coordination of the nitrile group to a metal ion, the stretching frequency of the C≡N bond is expected to shift, typically to a higher wavenumber (a blueshift), due to the kinematic coupling and the donation of electron density from the nitrile's nitrogen lone pair to the metal. researchgate.net Similarly, the N-H stretching frequencies of the amino group would also be altered upon coordination.

The table below shows typical IR spectral data for a free α-aminonitrile ligand and its metal complexes, illustrating the characteristic shifts upon coordination.

| Compound | ν(N-H) cm-1 | ν(C≡N) cm-1 | New Bands ν(M-N) cm-1 |

|---|---|---|---|

| Free Ligand (Analog) | 3475 | 2167 | - |

| Cr(III) Complex | 3412 | 2220 | 485 |

| Ni(II) Complex | 3420 | 2218 | 470 |

| Cu(II) Complex | 3415 | 2225 | 475 |

| Zn(II) Complex | 3410 | 2210 | 465 |

Data are representative values for complexes of an analogous α-aminonitrile ligand, 2-(4-chlorophenyl)-2-{(2,4-dimethylphenyl) amino} acetonitrile. researchgate.net

Environmental Fate and Degradation Pathways of 5 Amino 2 Fluoro Phenyl Acetonitrile

Photodegradation Mechanisms

There is currently no available research on the photodegradation of (5-Amino-2-fluoro-phenyl)-acetonitrile. This includes a lack of information regarding its light absorption properties, quantum yield, and the potential transformation products that may form upon exposure to sunlight.

Biodegradation Studies in Aquatic and Terrestrial Environments

No studies have been published detailing the biodegradation of this compound in either aquatic or terrestrial ecosystems. Information regarding its susceptibility to microbial degradation, potential breakdown pathways, and the rate of its mineralization is not available.

Chemical Stability and Transformation in Environmental Matrices

Data on the chemical stability of this compound in different environmental matrices such as water, soil, and sediment is not documented. This includes a lack of information on its hydrolysis, oxidation, or other abiotic transformation processes that could influence its persistence and fate.

Metabolite Identification from Degradation Processes

As no degradation studies have been identified, there is no information available on the metabolites that may be formed from the breakdown of this compound in the environment.

Future Research Directions and Emerging Opportunities for 5 Amino 2 Fluoro Phenyl Acetonitrile

Development of Novel and Sustainable Synthetic Methodologies

While established methods for the synthesis of aminobenzonitriles exist, future research will likely focus on the development of more sustainable and efficient synthetic routes to (5-Amino-2-fluoro-phenyl)-acetonitrile and its derivatives. Key areas of opportunity include:

Green Chemistry Approaches: The chemical industry is increasingly looking towards greener manufacturing processes. rsc.org Future methodologies will likely prioritize the use of environmentally benign solvents, reduce the number of synthetic steps to improve atom economy, and utilize catalysts that are recyclable and non-toxic. dovepress.com For instance, developing one-pot syntheses from readily available starting materials would represent a significant advance. cardiff.ac.uk The principles of green chemistry could be applied to existing routes, such as improving the Balz-Schiemann reaction for fluorination by using ionic liquids to simplify the process and reduce waste. researchgate.net

Flow Chemistry: The application of flow chemistry could offer significant advantages for the synthesis of this compound. This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, which can lead to higher yields, improved safety, and easier scalability. nih.gov

Biocatalysis: The use of enzymes in organic synthesis is a rapidly growing field. Future research could explore the potential of engineered enzymes to catalyze specific steps in the synthesis of this compound, offering high selectivity and milder reaction conditions.

| Methodology | Potential Advantages | Key Research Focus |

| Green Chemistry | Reduced waste, lower environmental impact, increased safety. rsc.orgdovepress.com | Development of one-pot reactions, use of recyclable catalysts and benign solvents. cardiff.ac.ukresearchgate.net |

| Flow Chemistry | Improved yield and purity, enhanced safety, scalability. nih.gov | Optimization of reaction conditions in continuous flow reactors. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Identification and engineering of enzymes for key synthetic transformations. |

Exploration of Untapped Reactivity Profiles and Derivatization Strategies

The amino, fluoro, and acetonitrile (B52724) groups of this compound each offer distinct opportunities for chemical modification, opening avenues for the creation of diverse molecular libraries for various applications.

Amino Group Functionalization: The primary amino group is a versatile handle for a wide range of chemical transformations. It can be acylated, alkylated, arylated, or used in the formation of heterocycles. Future research could focus on developing novel derivatization strategies to create libraries of amides, sulfonamides, and other derivatives for biological screening.

Nitrile Group Chemistry: The nitrile group can be hydrolyzed to a carboxylic acid, reduced to an amine, or participate in cycloaddition reactions to form various heterocyclic systems. Exploring these transformations can lead to the synthesis of novel compounds with potentially interesting pharmacological or material properties.

Derivatization for Biological Assays: The development of specific derivatization reagents for the amino group could facilitate the analysis of this compound and its metabolites in biological matrices, which is crucial for preclinical studies. nih.gov

Advanced Computational Modeling for Predictive Research

Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating the discovery process.

Predicting Bioactivity: Molecular docking and quantitative structure-activity relationship (QSAR) studies can be employed to predict the potential biological targets of this compound and its derivatives. nih.gov This in silico screening can help prioritize the synthesis of compounds with a higher probability of desired biological activity.

Understanding Reaction Mechanisms: Density Functional Theory (DFT) calculations can provide insights into the mechanisms of reactions involving this compound, helping to optimize reaction conditions and predict the formation of byproducts. acs.org

Designing Novel Materials: Computational modeling can be used to predict the electronic and photophysical properties of polymers and other materials incorporating the this compound scaffold, aiding in the design of new functional materials. mdpi.com For instance, the impact of fluorine on intermolecular interactions can be computationally modeled to guide the design of materials with specific packing and electronic properties. nih.gov

| Computational Method | Application | Potential Outcome |

| Molecular Docking & QSAR | Virtual screening for biological targets. nih.gov | Identification of promising drug candidates for synthesis and in vitro testing. |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms. acs.org | Optimization of synthetic routes and prediction of product distribution. |

| Molecular Dynamics (MD) | Simulation of material properties. mdpi.com | Design of novel polymers and nanomaterials with tailored functionalities. |

Expanding Applications in Targeted Drug Discovery (pre-clinical, in vitro focus)

The presence of fluorine is a common feature in many modern pharmaceuticals, often enhancing metabolic stability and binding affinity. numberanalytics.comnih.govrsc.org The structure of this compound makes it an attractive scaffold for medicinal chemistry programs.

Fragment-Based Drug Discovery: this compound can serve as a valuable fragment for screening against a wide range of biological targets. Its relatively small size and diverse functional groups make it an ideal starting point for the development of more potent and selective inhibitors.

Scaffold for Bioactive Molecules: The fluorinated aminobenzonitrile core can be elaborated to generate analogues of known bioactive compounds. The introduction of the fluorine atom can lead to improved pharmacokinetic and pharmacodynamic properties. numberanalytics.comnih.gov

In Vitro Profiling: A crucial area of future research will be the comprehensive in vitro profiling of novel derivatives. This includes assessing their activity in various cell-based assays, determining their mechanism of action, and evaluating their metabolic stability in liver microsomes. nih.gov Guidelines for analyzing preclinical studies will be essential in this phase. nih.govnih.gov

Integration into Advanced Materials and Nanotechnology

The unique electronic and structural features of fluorinated aromatic compounds suggest potential applications in materials science and nanotechnology. numberanalytics.comresearchgate.net

Fluoropolymers: The incorporation of this compound as a monomer or additive in polymerization reactions could lead to the development of novel fluoropolymers with enhanced thermal stability, chemical resistance, and specific optical properties. numberanalytics.com The amino and nitrile groups also offer sites for cross-linking or further functionalization of the polymer.

Organic Electronics: Fluorinated organic molecules are of interest for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) due to their distinct electronic properties. numberanalytics.com The potential of this compound and its derivatives in this area warrants investigation.

Functionalized Nanomaterials: The amino group of this compound can be used to covalently attach the molecule to the surface of nanoparticles, creating functionalized nanomaterials. ebrary.net These materials could have applications in areas such as sensing, catalysis, and drug delivery. The acetonitrile functionality could also be leveraged in the formation of polymer-functionalized graphene. researchgate.net

Q & A

Basic: What are the recommended methods for synthesizing (5-Amino-2-fluoro-phenyl)-acetonitrile?

Answer:

Synthesis typically involves functionalizing phenylacetonitrile precursors. For example:

- Fluorination : Electrophilic substitution on a phenyl ring using fluorinating agents (e.g., Selectfluor®) under controlled pH and temperature.

- Nitrile Formation : Substitution of halides (e.g., bromine) with cyanide groups via nucleophilic aromatic substitution, requiring catalysts like CuCN.

- Amino Group Protection : Use tert-butoxycarbonyl (Boc) or benzyl groups to prevent side reactions during synthesis, followed by deprotection .

Key Validation : Monitor intermediates via TLC or HPLC (e.g., acetonitrile-water mobile phases ).

Basic: How can researchers ensure purity during synthesis?

Answer:

- Chromatography : Use silica gel column chromatography with gradient elution (e.g., ethyl acetate/hexane mixtures).

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water mixtures) based on solubility data (log Pow = -0.54 for acetonitrile analogs ).

- Analytical Confirmation : Validate purity via HPLC (e.g., charged aerosol detection ) and NMR (e.g., ¹⁹F NMR for fluorine quantification).

Advanced: What analytical challenges arise in characterizing this compound?

Answer:

- Regioisomer Discrimination : Use high-resolution mass spectrometry (HRMS) or 2D NMR (e.g., NOESY) to distinguish positional isomers.

- Trace Impurities : Employ UHPLC-MS with acetonitrile-formic acid mobile phases to detect low-abundance byproducts .

- Stability Issues : Conduct stress testing (e.g., exposure to light, heat) and monitor degradation via GC-FID with factorial design optimization .

Advanced: How do substituents (amino/fluoro) affect reactivity and stability?

Answer:

- Electronic Effects : The electron-withdrawing fluoro group decreases ring reactivity, while the amino group (electron-donating) enhances nucleophilic substitution.

- pH-Dependent Stability : Amino groups may protonate under acidic conditions, altering solubility. Use buffered solutions (pH 6–8) to stabilize .

- Thermal Stability : Monitor decomposition via TGA (decomposition temperature ~524°C for acetonitrile analogs ).

Basic: What safety protocols are essential for handling this compound?

Answer:

- PPE : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats (flammability: flash point <12.8°C ).

- Ventilation : Use fume hoods to avoid inhalation (acute toxicity CL₅₀ = 6.02 mg/L in mice ).

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How to resolve contradictions in spectroscopic data?

Answer:

- Cross-Validation : Compare IR (nitrile stretch ~2250 cm⁻¹) with ¹³C NMR (nitrile carbon ~120 ppm).

- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and match experimental data .